molecular formula C15H13FO2 B6364737 2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid CAS No. 1182942-56-8

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid

Cat. No.: B6364737
CAS No.: 1182942-56-8
M. Wt: 244.26 g/mol
InChI Key: QNYXXDUUUNOSPQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom at the 4-position and two methyl groups at the 2 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylboronic acid and 4-fluorobenzoyl chloride.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the benzoyl chloride.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and the methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

    4-Fluorobenzoic acid: Lacks the methyl groups, which can influence its physical and chemical properties.

    2,5-Dimethylphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-4-10(2)13(7-9)14-8-11(16)5-6-12(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYXXDUUUNOSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681205
Record name 5-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182942-56-8
Record name 5-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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